N,N,N-Trimethyladamantan-1-aminium hydroxide

Zeolite synthesis Structure-directing agent CHA zeolite

N,N,N-Trimethyladamantan-1-aminium hydroxide (CAS 53075-09-5), also known as 1-adamantyltrimethylammonium hydroxide or TMAdaOH, is a quaternary ammonium hydroxide featuring a rigid adamantane cage structure. It is typically supplied as a 25% aqueous solution and functions as a strong organic base, phase-transfer catalyst, and structure-directing agent for zeolite synthesis.

Molecular Formula C13H25NO
Molecular Weight 211.34 g/mol
CAS No. 53075-09-5
Cat. No. B039424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N-Trimethyladamantan-1-aminium hydroxide
CAS53075-09-5
SynonymsN,N,N-Trimethyl-1-ammonium adamantane; 1-Adamantyltrimethylammonium hydroxide; N,N,N-Trimethyl-1-; N,N,N-Trimethyl-1-adamantammonium hydroxide; Tricyclo[3.3.1.13,7]decan-1-aMiniuM, N,N,N-triMethyl-, hydroxide; N,N,N-TriMethyl-1-AdaMantyl AMMoniuM Hydroxid
Molecular FormulaC13H25NO
Molecular Weight211.34 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C12CC3CC(C1)CC(C3)C2.[OH-]
InChIInChI=1S/C13H24N.H2O/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12H,4-9H2,1-3H3;1H2/q+1;/p-1
InChIKeyGNUJKXOGRSTACR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N-Trimethyladamantan-1-aminium Hydroxide (CAS 53075-09-5): Quaternary Ammonium Compound with Adamantane Backbone


N,N,N-Trimethyladamantan-1-aminium hydroxide (CAS 53075-09-5), also known as 1-adamantyltrimethylammonium hydroxide or TMAdaOH, is a quaternary ammonium hydroxide featuring a rigid adamantane cage structure . It is typically supplied as a 25% aqueous solution and functions as a strong organic base, phase-transfer catalyst, and structure-directing agent for zeolite synthesis . Its adamantane backbone confers enhanced thermal and chemical stability compared to acyclic quaternary ammonium analogs [1].

Why N,N,N-Trimethyladamantan-1-aminium Hydroxide Cannot Be Substituted by Generic Quaternary Ammonium Hydroxides


Generic quaternary ammonium hydroxides such as tetraethylammonium hydroxide (TEAOH) or benzyltrimethylammonium hydroxide (BTMAOH) are frequently used as structure-directing agents and organic bases. However, the rigid adamantane cage of N,N,N-trimethyladamantan-1-aminium hydroxide (TMAdaOH) provides unique steric and electronic properties that directly influence zeolite framework topology, aluminum siting, and phase-transfer efficiency [1]. Substituting TMAdaOH with acyclic analogs leads to altered crystallization kinetics, different framework compositions, or complete failure to form target zeolite phases such as SSZ-13 (CHA) [2]. The following quantitative evidence demonstrates that TMAdaOH offers measurable, application-critical differentiation that generic substitutes cannot replicate .

Quantitative Differentiation Evidence for N,N,N-Trimethyladamantan-1-aminium Hydroxide vs. Comparators


SSZ-13 Zeolite Synthesis: TMAdaOH vs. BTMAOH as Structure-Directing Agent

In FAU-to-CHA interzeolite conversion, N,N,N-trimethyladamantan-1-aminium hydroxide (TMAdaOH) demonstrates superior decomposition and transformation capability compared to benzyltrimethylammonium hydroxide (BTMAOH). TMAdaOH effectively decomposes/dissolves the starting FAU-type zeolites into locally ordered aluminosilicate species and transforms them into CHA zeolites, whereas BTMAOH does not exhibit the same high performance in decomposition and transformation [1]. This head-to-head comparison establishes TMAdaOH as the preferred OSDA when efficient zeolite conversion is required, although BTMAOH-derived CHA zeolites exhibit higher acid stability [1].

Zeolite synthesis Structure-directing agent CHA zeolite

Green Synthesis Route: Yield Comparison of DMC vs. DMS Methylation

A green synthesis process using dimethyl carbonate (DMC) as the methylating reagent achieves a yield of up to 97.3% for the intermediate N,N,N-trimethyladamantan-1-aminium salt, compared to the traditional process using dimethyl sulfate (DMS). The optimized conditions (DMF catalyst, DMC:amine molar ratio 8:1, 140°C, 5 h) provide a safer, more environmentally friendly, and efficient alternative to DMS-based methylation [1]. Another study reports an overall yield of 84.3% for the final TMAdaOH product following an eco-friendly procedure [2].

Green chemistry Synthesis optimization Quaternary ammonium hydroxide

Phase-Transfer Catalysis: Enantioselective α-Hydroxylation Performance

TMAdaOH serves as a precursor for adamantyl-containing chiral phase-transfer catalysts. In the enantioselective direct α-hydroxylation of 1-indanone-derived 1-adamantyl β-oxo esters using a cinchonine-based ammonium salt, products were obtained with yields ranging from 69% to 91% and enantioselectivities of 65-74% ee [1]. While this specific study employs a cinchonine-derived catalyst rather than TMAdaOH itself, the adamantyl group (derivable from TMAdaOH) is integral to the substrate structure and is known to enhance lipophilicity and stability in phase-transfer applications [2].

Asymmetric catalysis Phase-transfer catalysis Enantioselective synthesis

Lipophilicity Advantage: LogP Comparison vs. Non-Adamantyl Analogs

N,N,N-Trimethyladamantan-1-aminium hydroxide exhibits a calculated LogP of 2.48460 [1], reflecting the significant lipophilic character imparted by the adamantane cage. In contrast, common acyclic quaternary ammonium hydroxides such as tetraethylammonium hydroxide (TEAOH) have substantially lower LogP values (estimated ~ -1 to 0). This increased lipophilicity translates to superior partitioning into organic phases during phase-transfer catalysis and enhanced interaction with hydrophobic zeolite precursors during hydrothermal synthesis .

Lipophilicity Physicochemical properties Phase-transfer

Aluminum Siting Control in CHA Zeolite: TMAda+ vs. Other OSDAs

Density functional theory (DFT) calculations demonstrate that N,N,N-trimethyl-1-adamantyl ammonium (TMAda+) directs aluminum siting in CHA zeolite frameworks with interaction energy variations exceeding 60 kJ per double-six-ring unit [1]. Compared to four adamantyl isomers with relocated nitrogen centers, TMAda+ produces distinct biases toward Al placement in 8-membered rings while disfavoring Al in 6- and 4-membered rings [2]. This controlled Al distribution is critical for catalytic performance in NOx reduction and methanol-to-olefins applications [1].

Zeolite catalysis Al distribution Structure-directing agent

N,N,N-Trimethyladamantan-1-aminium Hydroxide: Optimal Application Scenarios Based on Quantitative Differentiation


Synthesis of SSZ-13 (CHA) Zeolite for NOx Selective Catalytic Reduction

TMAdaOH is the preferred structure-directing agent for hydrothermal synthesis of SSZ-13 zeolite, as demonstrated in patent CN-109534354-A and numerous academic studies [1]. Its unique adamantane geometry directs the formation of the CHA framework and influences aluminum siting with interaction energy variations >60 kJ/d6r, which is critical for optimizing Cu-SSZ-13 catalysts used in automotive NOx abatement [2]. Generic SDAs like TEAOH or BTMAOH either fail to produce pure-phase CHA or yield suboptimal Al distributions, making TMAdaOH indispensable for this high-value application .

Green Manufacturing of Quaternary Ammonium Hydroxides

The DMC-based synthetic route achieves up to 97.3% yield for the intermediate salt under optimized conditions (DMF catalyst, DMC:amine 8:1, 140°C, 5 h), offering a safer and more environmentally sustainable alternative to dimethyl sulfate methylation [1]. Procurement of TMAdaOH produced via this route supports compliance with green chemistry mandates and reduces hazardous waste handling costs. Overall final product yields of 84.3% have been demonstrated in eco-friendly procedures, confirming commercial viability [2].

Asymmetric Phase-Transfer Catalysis in Pharmaceutical Synthesis

While TMAdaOH itself is not the active catalyst, it serves as a critical precursor for adamantyl-containing chiral quaternary ammonium salts used in enantioselective phase-transfer catalysis. The 1-adamantyl group, derived from TMAdaOH, enables yields of 69-91% and enantioselectivities of 65-74% ee in direct α-hydroxylation reactions [1]. The high lipophilicity (LogP = 2.48) of adamantyl-containing catalysts facilitates efficient phase transfer and improves organic-phase solubility compared to simpler tetraalkylammonium analogs [2], making TMAdaOH a strategic starting material for custom PTC development.

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